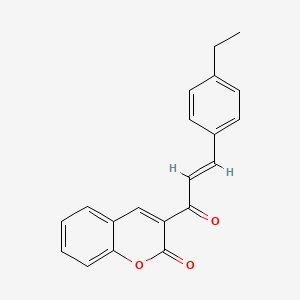
(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The web search results did not provide specific information on the synthesis of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Molecular Structure Analysis
The web search results did not provide specific information on the molecular structure of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Chemical Reactions Analysis
The web search results did not provide specific information on the chemical reactions of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Physical And Chemical Properties Analysis
The web search results did not provide specific information on the physical and chemical properties of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
- Antioxidant Properties : Derivatives of (E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one demonstrate significant antioxidant activity, particularly against the DPPH radical, confirming their potential as direct antioxidants (Shatokhin et al., 2021).
Bioimaging Applications
- Fluorescent Probing for Zn²⁺ : Some derivatives, specifically those involving coumarin and terpyridine, have been used as fluorescent probes for Zn²⁺ in bioimaging. They exhibit high selectivity and sensitivity, changing emission colors upon interaction with Zn²⁺ (Tan et al., 2014).
Anticancer Activity
- Anticancer Potential : Certain coumarin-based chalcone derivatives of this compound have shown promise in anticancer activity, particularly against breast cancer and cervical cancer cell lines (Suwito et al., 2018).
Chemical Sensing
- SO2 Derivative Sensing : Some derivatives are effective as turn-on fluorescent probes for sensing SO2 derivatives, showing high selectivity and sensitivity (Gómez et al., 2018).
Antimicrobial Activity
- Antimicrobial Properties : Enaminone-based heterocyclic compounds synthesized from this compound have demonstrated significant antimicrobial activity (Azab et al., 2016).
Antimalarial Activity
- Antimalarial Agents : Novel 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones derived from this compound have shown potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains (Patel et al., 2012).
Propriétés
IUPAC Name |
3-[(E)-3-(4-ethylphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-2-14-7-9-15(10-8-14)11-12-18(21)17-13-16-5-3-4-6-19(16)23-20(17)22/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMATMHUXBVAHD-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

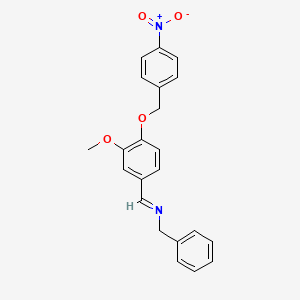
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
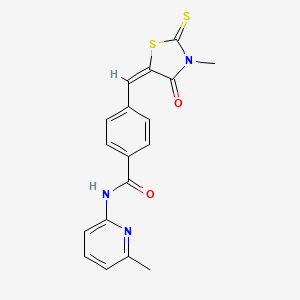
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
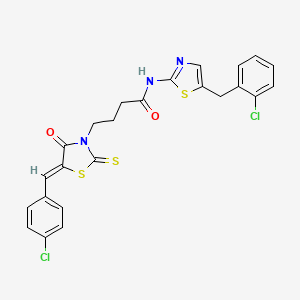
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)
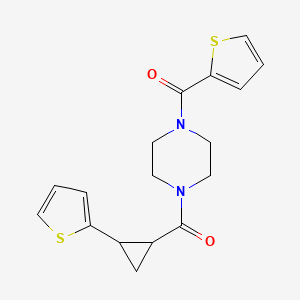
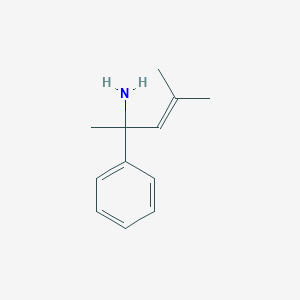
methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)